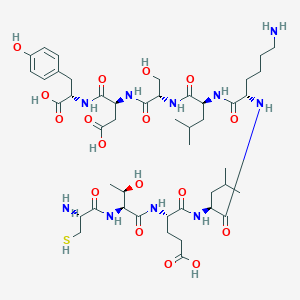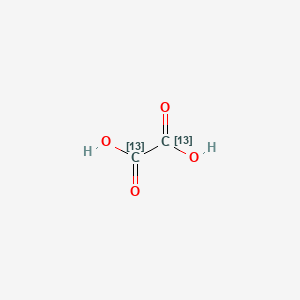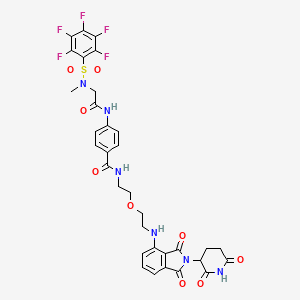
6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is a chalcone derivative known for its diverse biological activities. Chalcones are a group of natural compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has been isolated from various plant sources and exhibits significant anti-inflammatory and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,2’,3’,4’-pentamethoxybenzaldehyde and 6’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6’-oxo-3,4,2’,3’,4’-pentamethoxychalcone.
Reduction: Formation of 6’-hydroxy-3,4,2’,3’,4’-pentamethoxychalcone alcohol.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits significant anti-inflammatory and antibacterial activities, making it a potential candidate for drug development.
Medicine: Investigated for its chemopreventive properties and potential use in cancer therapy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.
Antibacterial Activity: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Chemopreventive Activity: Modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is unique due to its specific substitution pattern and biological activities. Similar compounds include:
2’-Hydroxy-3,4,4’,5,6’-pentamethoxychalcone: Exhibits similar anti-inflammatory and antibacterial properties but differs in the position of the hydroxyl group.
4,6’-Dihydroxy-3,2’,4’-trimethoxychalcone: Another chalcone derivative with comparable biological activities but different methoxy substitution patterns.
These comparisons highlight the structural diversity and functional uniqueness of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H22O7 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+ |
Clave InChI |
YYGVWBCOVUSNQT-SOFGYWHQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)





![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)



